molecular formula C9H5ClO3 B1609711 5-Chlorocarbonylphthalide CAS No. 227954-90-7

5-Chlorocarbonylphthalide

Cat. No. B1609711
Key on ui cas rn: 227954-90-7
M. Wt: 196.58 g/mol
InChI Key: SSQVKKGZFIVXEX-UHFFFAOYSA-N
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Patent
US06888010B2

Procedure details

A mixture of 7 g (0.036 mole) of 5-chlorocarbonylphthalide, 50 ml of tetrahydrofuran, 0.1 ml of the quinoline/sulfur mixture and 1 g of 10% Pd/C is hydrogenated at 3.5 bar and 35÷40° C. for 3 hours. After 3 hours a stoppage of the hydrogen absorption is observed. Thus, the mixture is cooled, diluted with dichloromethane, filtered, and by a HPLC control the presence of equivalent amounts of alcohol and aldehyde is observed. The mixture is concentrated under vacuum and the residue is taken up with ethyl acetate. The crystalline product is filtered and dried to obtain 4 g of 5-formylphthalide with a purity (HPLC)=44% (yield 30%).
Quantity
7 g
Type
reactant
Reaction Step One
Name
quinoline sulfur
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3].N1C2C(=CC=CC=2)C=CC=1.[S]>[Pd].O1CCCC1>[CH:2]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[C:9](=[O:10])[O:8][CH2:7]2)=[O:3] |f:1.2,^3:23|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC(=O)C=1C=C2COC(=O)C2=CC1
Name
quinoline sulfur
Quantity
0.1 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12.[S]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hours a stoppage of the hydrogen absorption
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Thus, the mixture is cooled
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
The crystalline product is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C=1C=C2COC(=O)C2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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